7-(3-chlorophenyl)-3-(4-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
7-(3-chlorophenyl)-3-(4-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that features a thiazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-3-(4-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-aminothiophenol derivative, with a halogenated ketone under basic conditions.
Pyridine Ring Construction: The thiazole intermediate is then subjected to a cyclization reaction with a suitable pyridine precursor, often involving a condensation reaction.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, potentially leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenated compounds are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives, depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structural properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-3-(4-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one is likely to involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-(3-chlorophenyl)-3-(4-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one: shares structural similarities with other thiazolopyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. The presence of both the 3-chlorophenyl and 4-fluorophenyl groups can influence the compound’s binding affinity and selectivity for its molecular targets.
Properties
Molecular Formula |
C18H12ClFN2OS |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-3-(4-fluorophenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C18H12ClFN2OS/c19-12-3-1-2-11(8-12)14-9-15(23)21-17-16(22-24-18(14)17)10-4-6-13(20)7-5-10/h1-8,14H,9H2,(H,21,23) |
InChI Key |
WLOOHWGUECWPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=NS2)C3=CC=C(C=C3)F)NC1=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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